molecular formula C13H15N3O2S B11591915 N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B11591915
M. Wt: 277.34 g/mol
InChI Key: ZNIXZQWPNZIRGE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 4-ethylphenylamine with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone structures.

    Phenylacetamide derivatives: Compounds with similar phenylacetamide structures.

Uniqueness

N-(4-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-2-8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-13(14)19-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

ZNIXZQWPNZIRGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

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